

Technical Guide: Spectroscopic Profiling of 2-(Acetylthio)ethanesulfonic Acid

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Compound of Interest

Compound Name: 2-(Acetylthio)ethanesulfonic acid
CAS No.: 69536-71-6
Cat. No.: B129378

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Executive Summary & Compound Identity

2-(Acetylthio)ethanesulfonic acid acts as a "masked" thiol, where the acetyl group protects the labile sulfhydryl moiety of 2-mercaptoethanesulfonic acid (MESNA). In drug development, this structure is utilized to improve cellular permeability before intracellular hydrolysis releases the active thiol.



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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of S-Acetyl-MESNA is distinct due to the deshielding effect of the thioester carbonyl on the adjacent methylene group and the characteristic acetyl singlet.

Experimental Conditions

- Solvent: Deuterium Oxide () is preferred due to the high polarity of the sulfonic acid group. DMSO- is an alternative if the salt form (e.g., Sodium S-acetyl-MESNA) is used.
- Standard: TMS (0.00 ppm) or residual solvent peak (: 4.79 ppm).

-NMR Assignments (400 MHz,)

The spectrum displays a classic

pattern for the ethylene linker, often appearing as two distinct triplets or a multiplet depending on field strength.



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-NMR Assignments (100 MHz,)

The thioester carbonyl carbon is the most diagnostic signal, appearing significantly downfield (typically >190 ppm) compared to amides or oxygen esters.



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Infrared (IR) Spectroscopy

IR analysis confirms the integrity of the thioester bond (which is susceptible to hydrolysis) and the presence of the sulfonate head group.

Key Absorption Bands



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Mass Spectrometry (MS)

Electrospray Ionization (ESI) in Negative Mode is the gold standard for sulfonates due to their facile deprotonation.

MS Profile (ESI Negative Mode)

- Parent Ion:

m/z

- Base Peak: Often the parent ion (183) or the hydrolyzed fragment (141) depending on cone voltage.

Fragmentation Pathway

The fragmentation logic follows two primary pathways: neutral loss of ketene (characteristic of acetates) or cleavage of the sulfonate group.



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Figure 1: Proposed ESI(-) fragmentation pathway. The loss of 42 Da (Ketene) to yield the MESNA anion (m/z 141) is the primary diagnostic transition for acetylated thiols.

Experimental Workflow & Quality Control

To ensure data integrity, the following workflow distinguishes S-Acetyl-MESNA from its likely impurities (Free MESNA and Dimesna).

Analytical Protocol

- Sample Prep: Dissolve 10 mg in

(NMR) or 50:50 MeOH:

(MS). Avoid basic conditions to prevent thioester hydrolysis.
- HPLC-UV Separation:
 - Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 μ m).
 - Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
 - Detection: 210 nm (low sensitivity) or MS detection (preferred).
 - Retention Time Logic: S-Acetyl-MESNA is less polar than MESNA, eluting after the free thiol but before most non-polar contaminants.



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Figure 2: Integrated Quality Control Workflow for validating S-Acetyl-MESNA identity.

References

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